Diadenosine Tetraphosphate Diadenosine Tetraphosphate P1, P4-Bis(5'-adenosyl) tetraphosphate, also known as appppa or (ppa)2, belongs to the class of organic compounds known as (5'->5')-dinucleotides. These are dinucleotides where the two bases are connected via a (5'->5')-phosphodiester linkage. P1, P4-Bis(5'-adenosyl) tetraphosphate is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). P1, P4-Bis(5'-adenosyl) tetraphosphate has been primarily detected in blood. P1, P4-Bis(5'-adenosyl) tetraphosphate exists in all eukaryotes, ranging from yeast to humans.
P(1),P(4)-bis(5'-adenosyl) tetraphosphate is a diadenosyl tetraphosphate compound having the two 5'-adenosyl residues attached at the P(1)- and P(4)-positions. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate acid of a P(1),P(4)-bis(5'-adenosyl) tetraphosphate(4-).
Brand Name: Vulcanchem
CAS No.: 5542-28-9
VCID: VC0026288
InChI: InChI=1S/C20H28N10O19P4/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(45-19)1-43-50(35,36)47-52(39,40)49-53(41,42)48-51(37,38)44-2-8-12(32)14(34)20(46-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1
SMILES: C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N
Molecular Formula: C20H28N10O19P4
Molecular Weight: 836.4 g/mol

Diadenosine Tetraphosphate

CAS No.: 5542-28-9

Main Products

VCID: VC0026288

Molecular Formula: C20H28N10O19P4

Molecular Weight: 836.4 g/mol

Diadenosine Tetraphosphate - 5542-28-9

CAS No. 5542-28-9
Product Name Diadenosine Tetraphosphate
Molecular Formula C20H28N10O19P4
Molecular Weight 836.4 g/mol
IUPAC Name [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate
Standard InChI InChI=1S/C20H28N10O19P4/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(45-19)1-43-50(35,36)47-52(39,40)49-53(41,42)48-51(37,38)44-2-8-12(32)14(34)20(46-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1
Standard InChIKey YOAHKNVSNCMZGQ-XPWFQUROSA-N
Isomeric SMILES C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N
SMILES C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N
Canonical SMILES C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N
Physical Description Solid
Description P1, P4-Bis(5'-adenosyl) tetraphosphate, also known as appppa or (ppa)2, belongs to the class of organic compounds known as (5'->5')-dinucleotides. These are dinucleotides where the two bases are connected via a (5'->5')-phosphodiester linkage. P1, P4-Bis(5'-adenosyl) tetraphosphate is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). P1, P4-Bis(5'-adenosyl) tetraphosphate has been primarily detected in blood. P1, P4-Bis(5'-adenosyl) tetraphosphate exists in all eukaryotes, ranging from yeast to humans.
P(1),P(4)-bis(5'-adenosyl) tetraphosphate is a diadenosyl tetraphosphate compound having the two 5'-adenosyl residues attached at the P(1)- and P(4)-positions. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate acid of a P(1),P(4)-bis(5'-adenosyl) tetraphosphate(4-).
Synonyms [[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;Diadenosine tetraphosphate
Reference 1: Fonseca B, Martínez-águila A, Díaz-Hernández M, Pintor J. Diadenosine
tetraphosphate contributes to carbachol-induced tear secretion. Purinergic
Signal. 2015 Mar;11(1):87-93. doi: 10.1007/s11302-014-9434-3. Epub 2014 Nov 15.
PubMed PMID: 25398705; PubMed Central PMCID: PMC4336306.


2: Loma P, Guzman-Aranguez A, Perez de Lara MJ, Pintor J. Diadenosine
tetraphosphate improves adrenergic anti-glaucomatous drug delivery and
efficiency. Exp Eye Res. 2015 May;134:141-7. doi: 10.1016/j.exer.2015.02.014.
Epub 2015 Feb 19. PubMed PMID: 25701803.


3: Loma P, Guzman-Aranguez A, Perez de Lara MJ, Pintor J. Lactoferrin Levels in
Tears are Increased by the Topical Application of Diadenosine Tetraphosphate.
Curr Eye Res. 2016 Sep;41(9):1150-2. doi: 10.3109/02713683.2015.1113431. Epub
2016 Feb 10. PubMed PMID: 26863584.


4: Chang H, Yanachkov IB, Dix EJ, Li YF, Barnard MR, Wright GE, Michelson AD,
Frelinger AL 3rd. Modified diadenosine tetraphosphates with dual specificity for
P2Y1 and P2Y12 are potent antagonists of ADP-induced platelet activation. J
Thromb Haemost. 2012 Dec;10(12):2573-80. doi: 10.1111/jth.12035. PubMed PMID:
23083103.


5: Loma P, Guzman-Aranguez A, Pérez de Lara MJ, Pintor J. Diadenosine
tetraphosphate induces tight junction disassembly thus increasing corneal
epithelial permeability. Br J Pharmacol. 2015 Feb;172(4):1045-58. doi:
10.1111/bph.12972. Epub 2014 Dec 15. PubMed PMID: 25297531; PubMed Central PMCID:
PMC4314194.


6: Marriott AS, Copeland NA, Cunningham R, Wilkinson MC, McLennan AG, Jones NJ.
Diadenosine 5/', 5/'/'/'-P(1),P(4)-tetraphosphate (Ap4A) is synthesized in response
to DNA damage and inhibits the initiation of DNA replication. DNA Repair (Amst).
2015 Sep;33:90-100. doi: 10.1016/j.dnarep.2015.06.008. Epub 2015 Jun 29. PubMed
PMID: 26204256.


7: Mori S, Kim H, Rimbara E, Arakawa Y, Shibayama K. Roles of Ala-149 in the
catalytic activity of diadenosine tetraphosphate phosphorylase from Mycobacterium
tuberculosis H37Rv. Biosci Biotechnol Biochem. 2015;79(2):236-8. doi:
10.1080/09168451.2014.973364. Epub 2014 Oct 28. PubMed PMID: 25348769.
PubChem Compound 21706
Last Modified Dec 23 2021
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